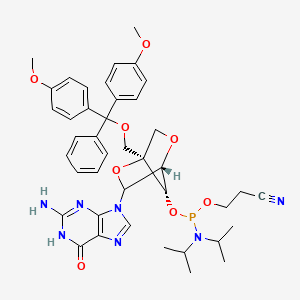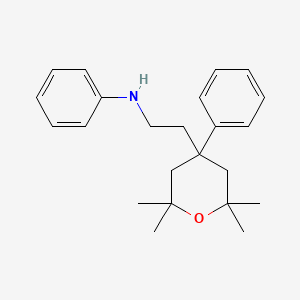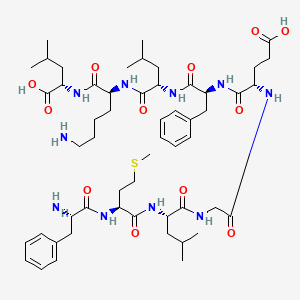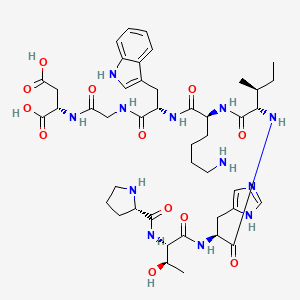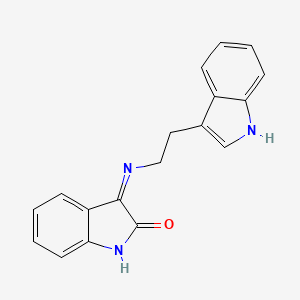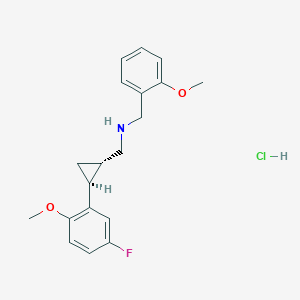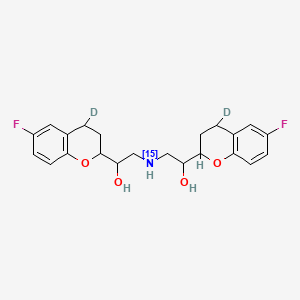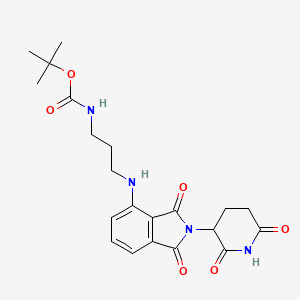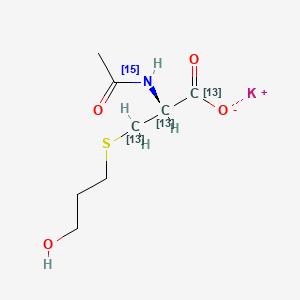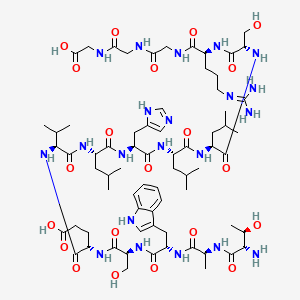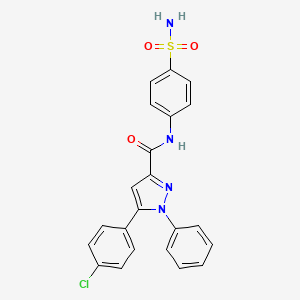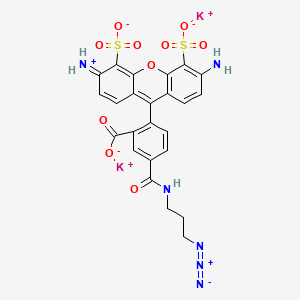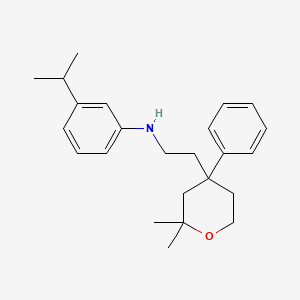
IL-17 modulator 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IL-17 modulator 9: is an orally active agent that modulates interleukin-17 (IL-17), a pro-inflammatory cytokine. This compound is known for its ability to significantly reduce levels of interleukin-6 (IL-6), interferon-gamma (IFN-γ), and edema, making it a valuable tool in inflammation research .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of IL-17 modulator 9 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure:
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: : IL-17 modulator 9 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
科学研究应用
IL-17 modulator 9 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly those involving cytokine modulation.
Biology: this compound is used to study the role of IL-17 in biological processes, including immune response and inflammation.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, asthma, and rheumatoid arthritis.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting IL-17 and related pathways
作用机制
IL-17 modulator 9 exerts its effects by modulating the activity of IL-17. The compound binds to IL-17 and alters its structural dynamics, reducing its affinity for its receptor. This results in the inhibition of IL-17-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IFN-γ. The compound’s ability to rigidify the protein and reduce receptor affinity is a key aspect of its mechanism of action .
相似化合物的比较
IL-17 modulator 9 is unique in its ability to modulate IL-17 activity through structural dynamics. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds share a similar core structure and are also used as IL-17 modulators.
Imidazotriazine derivatives: These compounds are used as IL-17 modulators and have similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its effectiveness in reducing pro-inflammatory cytokine levels .
属性
分子式 |
C41H50ClN5O8 |
|---|---|
分子量 |
776.3 g/mol |
IUPAC 名称 |
(2S)-3-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C41H50ClN5O8/c42-33-9-2-1-7-30(33)25-35(46-36(49)24-29-6-5-8-32(48)22-29)40(53)45-31-12-10-28(11-13-31)23-34-39(52)44-17-19-55-21-20-54-18-16-43-37(50)26-41(14-3-4-15-41)27-38(51)47-34/h1-2,5-13,22,34-35,48H,3-4,14-21,23-27H2,(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,47,51)/t34-,35+/m1/s1 |
InChI 键 |
QKPWJYZAVFZQCZ-GPOMZPHUSA-N |
手性 SMILES |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)[C@H](NC(=O)C2)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
规范 SMILES |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)C(NC(=O)C2)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



